molecular formula C14H20Cl2N2O6 B605904 Bactobolin CAS No. 72615-20-4

Bactobolin

Cat. No. B605904
CAS RN: 72615-20-4
M. Wt: 383.222
InChI Key: RBCHRRIVFAIGFI-RGBMRXMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bactobolin is a biochemical.

Scientific Research Applications

Prophylactic and Therapeutic Applications Bactobolin has shown promising results in the prevention and treatment of experimental autoimmune encephalomyelitis (EAE) in rats. Its effectiveness in both the inductive and effector phases of EAE, along with its ability to suppress clinical and histological signs of EAE, suggests its potential in treating autoimmune diseases (Tabira et al., 1987).

Chemistry and Biology Insights A decade-long collaboration has led to significant insights into the chemistry and biology of Bactobolin. This includes the discovery of new analogues, understanding of structure-activity relationships, identification of the biosynthetic gene cluster, and insights into the molecular targets and mechanisms of antibiotic resistance (Greenberg et al., 2020).

Biochemical Studies and Biological Activity Comparative studies of Bactobolin and its close relative, Actinobolin, have revealed significant differences in biological activities, particularly in antitumor properties. These studies are crucial in understanding the biochemical basis of these differences and their implications in medical applications (Hori et al., 1981).

Antitumor and Immune System Effects Bactobolin has demonstrated an ability to prolong the survival period of mice with leukemia L-1210. Its influence on the immune system and hematopoietic cells, along with its minimal impact on macrophage phagocytosis and colony formation in bone marrow cells, highlights its potential in cancer treatment with reduced side effects (Ishizuka et al., 1980).

Synthesis and Modification of Bactobolin Derivatives Research on synthesizing and modifying Bactobolin derivatives has led to the creation of variants with varied biological activities, including some with reduced toxicity and moderate antibacterial activity (Nishimura et al., 1992).

Ribosomal Protein Target of Bactobolin Studies have shown that Bactobolin targets the L2 ribosomal protein in bacteria, contributing to its antibiotic effectiveness. This specific interaction suggests a novel mode of action compared to other antibiotics (Chandler et al., 2012).

Production Optimization Research has also focused on optimizing the production of Bactobolin, particularly through the use of mutant strains of Pseudomonas yoshitomiensis. This has led to significant improvements in yield and has implications for large-scale production (Munakata et al., 1983).

properties

CAS RN

72615-20-4

Product Name

Bactobolin

Molecular Formula

C14H20Cl2N2O6

Molecular Weight

383.222

IUPAC Name

Propanamide, 2-amino-N-(3-(dichloromethyl)-3,4,4a,5,6,7-hexahydro-5,6,8-trihydroxy-3-methyl-1-oxo-1H-2-benzopyran-4-yl)-, (3S-(3alpha,4alpha(R*),4abeta,5beta,6a

InChI

InChI=1S/C14H20Cl2N2O6/c1-4(17)11(22)18-10-8-7(5(19)3-6(20)9(8)21)12(23)24-14(10,2)13(15)16/h4,6,8-10,13,19-21H,3,17H2,1-2H3,(H,18,22)/t4-,6+,8-,9-,10+,14-/m0/s1

InChI Key

RBCHRRIVFAIGFI-RGBMRXMBSA-N

SMILES

C1=2[C@H]([C@@H](NC(=O)[C@@H](N)C)[C@](OC1=O)(C(Cl)Cl)C)[C@@H](O)[C@@H](CC2O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Bactobolin;  Y 12278;  Y-12278;  Y12278.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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